
AZD-7648
Descripción general
Descripción
AZD-7648 es un inhibidor potente y selectivo de la quinasa de proteína dependiente de ADN (DNA-PK). DNA-PK desempeña un papel fundamental en la vía de unión de extremos no homólogos, que es esencial para reparar las roturas de doble cadena del ADN. Este compuesto ha demostrado un potencial significativo en la terapia del cáncer al inducir daño al ADN, apoptosis y detención del ciclo celular en varias líneas celulares cancerosas .
Métodos De Preparación
AZD-7648 se sintetiza a través de una serie de reacciones químicas. La ruta sintética implica la preparación de compuestos intermedios, que luego se someten a condiciones de reacción específicas para producir el producto final. El compuesto generalmente se prepara en dimetilsulfóxido (DMSO) y se almacena a bajas temperaturas para mantener su estabilidad . Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
AZD-7648 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Cancer Therapy Applications
1.1. Sensitization to Radiation and Chemotherapy
AZD-7648 has been demonstrated to enhance the sensitivity of tumor cells to radiation therapy and doxorubicin, a commonly used chemotherapeutic agent. In preclinical studies, the combination of this compound with radiation therapy resulted in a remarkable increase in tumor growth inhibition (TGI). For instance, when combined with fractionated radiation therapy, this compound achieved up to 90% TGI in xenograft models, compared to 50% TGI with radiation alone .
In ovarian cancer models, this compound significantly improved the efficacy of doxorubicin by reducing the phosphorylation of key DNA repair proteins and increasing markers of apoptosis, such as cleaved PARP1 . The combination treatment led to a concentration-dependent reduction in cell viability, indicating its potential as an adjunct therapy for solid tumors .
1.2. Myeloid Leukemias
Recent studies have explored the therapeutic potential of this compound in chronic and acute myeloid leukemia (CML and AML). In vitro analyses revealed that this compound induced DNA damage, apoptosis, and cell cycle arrest in various leukemia cell lines. Notably, cell lines such as LAMA-84 and HEL were particularly sensitive to this compound treatment, demonstrating significant reductions in cell density and viability . The compound's effectiveness varied among different cell lines, highlighting the need for further investigation into factors influencing sensitivity .
Gene Editing Applications
2.1. Enhancing CRISPR-Cas9 Efficiency
This compound has been identified as a promising tool for improving the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing. By inhibiting DNA-PK, this compound shifts the DNA repair mechanism from the error-prone NHEJ pathway to the more precise HDR pathway. This shift allows for enhanced gene targeting outcomes, achieving up to 100% targeting frequency for small nucleotide changes and 80% for large sequence integrations across various human primary cell types .
This application is particularly relevant for ex vivo gene therapies aimed at treating genetic disorders and cancers, where precise genetic modifications are critical for therapeutic success.
Clinical Development Status
This compound is currently undergoing clinical trials both as a monotherapy and in combination with other anticancer agents like olaparib. These trials aim to evaluate its safety, tolerability, and efficacy across various cancer types . The ongoing research is expected to provide further insights into its clinical utility and potential as a standard treatment option.
Summary Table: Key Findings on this compound
Mecanismo De Acción
AZD-7648 ejerce sus efectos inhibiendo DNA-PK, que es una enzima clave en la vía de unión de extremos no homólogos. Esta inhibición conduce a la acumulación de roturas de doble cadena del ADN, desencadenando la apoptosis y la detención del ciclo celular. Los objetivos moleculares de this compound incluyen DNA-PK y otras proteínas involucradas en la vía de respuesta al daño del ADN . El compuesto también mejora la eficacia de otros agentes terapéuticos al aumentar la inestabilidad genómica y promover la muerte celular .
Comparación Con Compuestos Similares
AZD-7648 es único en su alta selectividad y potencia como inhibidor de DNA-PK. Compuestos similares incluyen:
NU7441: Otro inhibidor de DNA-PK con mecanismos de acción similares pero menor selectividad.
CC-115: Un inhibidor dual de DNA-PK y mTOR, que tiene efectos más amplios en las vías celulares.
M3814: Un inhibidor de DNA-PK que también se dirige a otras quinasas involucradas en la reparación del ADN.
This compound se destaca por su alta especificidad para DNA-PK y su capacidad para mejorar los efectos de otras terapias contra el cáncer .
Actividad Biológica
AZD-7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response (DDR) and the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). This compound has garnered attention for its potential therapeutic applications, particularly in the context of various cancers, including myeloid leukemias and solid tumors. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and findings from relevant studies.
This compound inhibits DNA-PKcs, a key component in the DDR pathway. By doing so, it enhances the sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapeutics. The inhibition of DNA-PKcs leads to:
- Increased DNA Damage : this compound promotes the accumulation of DNA damage markers, such as γH2AX, indicating impaired DSB repair mechanisms.
- Induction of Apoptosis : The compound triggers apoptosis in various cancer cell lines through mechanisms involving increased levels of cleaved PARP and activated caspase-3.
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly at the G0/G1 phase, thereby reducing cell proliferation rates.
Research Findings
Multiple studies have investigated the biological activity of this compound across different cancer types. Below are key findings summarized from recent research.
Table 1: Summary of Key Studies on this compound
Case Studies
-
Myeloid Leukemia :
A study evaluated this compound's effects on various myeloid leukemia cell lines (e.g., HEL, K-562). Results indicated that this compound induced significant apoptosis and cell cycle arrest. The HEL and LAMA-84 cell lines exhibited the highest sensitivity to treatment, with IC50 values around 0.6 nM. In contrast, HL-60 and K-562 cells showed reduced sensitivity, highlighting variability in drug response among different cell lines . -
Hepatocellular Carcinoma :
In a xenograft model using Hep3B cells, this compound was administered alongside radiation therapy. The combination significantly inhibited tumor growth compared to controls, demonstrating enhanced radiosensitivity in both radioresistant and radiosensitive xenografts . -
Ovarian Cancer :
This compound was tested in patient-derived ovarian cancer models, where it enhanced the therapeutic efficacy of olaparib in BRCA-deficient tumors but not in BRCA-proficient ones. This suggests a potential role for this compound in combination therapies targeting specific genetic backgrounds .
Propiedades
IUPAC Name |
7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(oxan-4-yl)purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-11-7-15-20-10-21-25(15)9-13(11)22-17-19-8-14-16(23-17)26(18(27)24(14)2)12-3-5-28-6-4-12/h7-10,12H,3-6H2,1-2H3,(H,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVSTPEXYIKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230820-11-6 | |
Record name | AZD-7648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230820116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7648 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-7648 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A09L5JCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.